molecular formula C19H19NO4 B11188985 1-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione

Cat. No.: B11188985
M. Wt: 325.4 g/mol
InChI Key: LXZHUIREZMZDOQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 3-methoxybenzylamine.

    Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with 3-methoxybenzylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyrrolidine ring.

    Oxidation: The final step involves the oxidation of the pyrrolidine ring to introduce the 2,5-dione functionality.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione
  • 1-(4-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione

Uniqueness

1-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the phenyl rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C19H19NO4/c1-23-16-8-6-15(7-9-16)20-18(21)12-14(19(20)22)10-13-4-3-5-17(11-13)24-2/h3-9,11,14H,10,12H2,1-2H3

InChI Key

LXZHUIREZMZDOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC(=CC=C3)OC

Origin of Product

United States

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